Cas no 439290-35-4 (Fmoc-Hyp-Obzl)

Fmoc-Hyp-Obzl (Fmoc-hydroxyproline-O-benzyl ester) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the α-amino group, while the benzyl (Obzl) ester safeguards the carboxyl functionality. The hydroxyl group of hydroxyproline remains unprotected, allowing selective modification during peptide assembly. This compound is particularly valuable for introducing Hyp residues into peptide sequences with high efficiency and minimal side reactions. Its stability under standard SPPS conditions and compatibility with Fmoc-based strategies make it a reliable building block for synthesizing complex peptides, including collagen-like structures. Proper handling under inert conditions is recommended to ensure optimal performance.
Fmoc-Hyp-Obzl structure
Fmoc-Hyp-Obzl structure
Product Name:Fmoc-Hyp-Obzl
CAS No:439290-35-4
MF:C27H25NO5
MW:443.491107702255
MDL:MFCD17019486
CID:1026961
Update Time:2025-06-08

Fmoc-Hyp-Obzl Chemical and Physical Properties

Names and Identifiers

    • (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
    • Fmoc-Hyp-Obzl
    • MDL: MFCD17019486
    • Inchi: 1S/C27H25NO5/c29-19-14-25(26(30)32-16-18-8-2-1-3-9-18)28(15-19)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25,29H,14-17H2/t19-,25-/m0/s1
    • InChI Key: CVHUWFLTKKZKSQ-DFBJGRDBSA-N
    • SMILES: O(C(N1C[C@H](C[C@H]1C(=O)OCC1C=CC=CC=1)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 443.17335
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8

Experimental Properties

  • Density: 1.315±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (1.2E-3 g/L) (25 ºC),
  • PSA: 76.07

Fmoc-Hyp-Obzl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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Alichem
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(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
439290-35-4 95%
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$180.00 2023-09-01
abcr
AB438265-1 g
(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, 95%; .
439290-35-4 95%
1g
€362.60 2023-07-18
abcr
AB438265-5 g
(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, 95%; .
439290-35-4 95%
5g
€978.50 2023-07-18
abcr
AB438265-1g
(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, 95%; .
439290-35-4 95%
1g
€535.40 2025-02-18
abcr
AB438265-5g
(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, 95%; .
439290-35-4 95%
5g
€1777.80 2025-02-18

Fmoc-Hyp-Obzl Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:439290-35-4)Fmoc-Hyp-Obzl
Order Number:A872615
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:35
Price ($):215.0/580.0
Email:sales@amadischem.com

Additional information on Fmoc-Hyp-Obzl

Introduction to Fmoc-Hyp-Obzl (CAS No. 439290-35-4)

Fmoc-Hyp-Obzl, with the Chemical Abstracts Service (CAS) number 439290-35-4, is a versatile and widely used compound in the field of peptide synthesis and chemical biology. This compound, formally known as 9H-fluoren-9-ylmethoxycarbonyl-hydroxyproline benzyl ester, plays a crucial role in the synthesis of complex peptides and proteins, particularly those involving hydroxyproline residues. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is essential for controlling the reactivity and selectivity of amino acid coupling reactions, making it an indispensable tool in modern synthetic chemistry.

The structure of Fmoc-Hyp-Obzl consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of hydroxyproline, which is further esterified with benzyl alcohol. This unique configuration allows for precise control over the reactivity of the hydroxyproline residue during peptide synthesis. The Fmoc protecting group can be selectively removed under mild conditions, typically using a base such as piperidine, which facilitates the sequential addition of amino acids in solid-phase peptide synthesis (SPPS).

Recent advancements in the field have highlighted the importance of Fmoc-Hyp-Obzl in various applications. For instance, a study published in the Journal of Peptide Science demonstrated the use of this compound in the synthesis of bioactive peptides with enhanced stability and biological activity. The researchers found that incorporating hydroxyproline residues using Fmoc-Hyp-Obzl significantly improved the conformational stability and resistance to proteolytic degradation of the resulting peptides.

In another study, published in Bioorganic & Medicinal Chemistry Letters, scientists explored the use of Fmoc-Hyp-Obzl in the development of peptidomimetics for therapeutic applications. The study focused on designing small molecules that mimic the structure and function of natural peptides, which can be used to target specific biological pathways. The researchers reported that peptides synthesized using Fmoc-Hyp-Obzl exhibited high binding affinity and selectivity for their target proteins, making them promising candidates for drug development.

The versatility of Fmoc-Hyp-Obzl extends beyond peptide synthesis. It has also been utilized in the synthesis of complex organic molecules and materials science applications. For example, a research team at a leading university used this compound to synthesize novel polymers with tunable properties, which could have potential applications in drug delivery systems and tissue engineering.

In addition to its synthetic utility, Fmoc-Hyp-Obzl has been studied for its potential in analytical chemistry. A recent paper in Talanta described a method for detecting and quantifying hydroxyproline residues in complex biological samples using liquid chromatography-mass spectrometry (LC-MS). The method relied on derivatization with Fmoc-Hyp-Obzl, which significantly improved the sensitivity and accuracy of the analysis.

The safety and handling of Fmoc-Hyp-Obzl are important considerations for researchers working with this compound. While it is not classified as a hazardous material, it is recommended to handle it with care due to its reactivity and potential for causing skin and eye irritation. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this compound. Additionally, it should be stored in a cool, dry place away from strong acids and bases to maintain its stability.

In conclusion, Fmoc-Hyp-Obzl (CAS No. 439290-35-4) is a valuable compound with a wide range of applications in peptide synthesis, chemical biology, materials science, and analytical chemistry. Its unique properties make it an essential tool for researchers aiming to develop new bioactive molecules and materials with enhanced stability and functionality. As research continues to advance, the importance of this compound is likely to grow, opening up new avenues for innovation and discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:439290-35-4)Fmoc-Hyp-Obzl
A872615
Purity:99%/99%
Quantity:1g/5g
Price ($):215.0/580.0
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